

Biological activity of Methyl 3-methyl-2-oxobutanoate compared to other keto esters

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Compound of Interest

Compound Name: Methyl 3-methyl-2-oxobutanoate

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A Comparative Guide to the Biological Activity of **Methyl 3-methyl-2-oxobutanoate** and Other Keto Esters

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of **Methyl 3-methyl-2-oxobutanoate** and other relevant keto esters, supported by experimental data.

Introduction

Keto esters are a class of organic compounds characterized by a ketone and an ester functional group. Their structural similarity to endogenous metabolites allows them to participate in and modulate various biological pathways. This guide focuses on **Methyl 3-methyl-2-oxobutanoate**, the methyl ester of a branched-chain keto acid derived from valine, and compares its potential biological activities with those of more extensively studied keto esters: Ethyl Pyruvate and α -Ketoglutarate Esters. While direct experimental data on **Methyl 3-methyl-2-oxobutanoate** is limited, its activity can be inferred from its structural relationship to its parent compound, 3-methyl-2-oxobutanoic acid, and by comparison with other keto esters.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key physicochemical properties of the keto esters discussed in this guide.

Property	Methyl 3-methyl-2-oxobutanoate	Ethyl Pyruvate	Dimethyl α -ketoglutarate	Octyl α -ketoglutarate
Molecular Formula	C ₆ H ₁₀ O ₃ [1]	C ₅ H ₈ O ₃ [2][3][4]	C ₇ H ₁₀ O ₅	C ₁₃ H ₂₂ O ₅ [5]
Molecular Weight	130.14 g/mol [1]	116.12 g/mol [2][3][4]	174.15 g/mol	258.3 g/mol [5]
Appearance	Light yellow liquid[6]	Colorless to light yellow liquid[2][4]	Not specified	Not specified
Boiling Point	62 °C @ 11 mmHg[6]	144 °C[2][4][7]	Not specified	Not specified
Solubility in Water	Not specified	Miscible[7]	Not specified	Soluble in PBS (pH 7.2) at 2 mg/ml[5]
LogP	Not specified	0.435[7]	Not specified	Not specified
Stability	Stable under normal conditions.[8]	Volatile[7]	Hydrolyzes in aqueous media[9][10]	Hydrolyzes in aqueous media[9][11]

Comparative Biological Activities

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Keto esters have shown promise in modulating inflammatory pathways.

Ethyl Pyruvate has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α . For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with IL-1 β , 10 mM of Ethyl Pyruvate reduced IL-8 secretion by 80%.[12] In another study, Ethyl Pyruvate inhibited LPS-stimulated IL-12 p40 mRNA and protein production in bone marrow-derived macrophages.[13] The anti-inflammatory effects of Ethyl Pyruvate are partly mediated through the inhibition of the NF- κ B signaling pathway.

Compound	Model System	Key Findings	Reference
Ethyl Pyruvate	LPS-stimulated murine macrophages	IC ₅₀ of 28.83 mM.[3]	[3]
Ethyl Pyruvate	IL-1 β -stimulated HUVECs	10 mM reduced IL-8 secretion by 80%.[12]	[12]
Ethyl Pyruvate	LPS-activated murine macrophages	Decreased expression of IL-12 p40 and NO production.[13]	[13]
α -Ketoglutarate	Songpu Mirror Carp infected with <i>Aeromonas hydrophila</i>	Prevented the up-regulation of pro-inflammatory cytokines including TNF- α , IL-1 β , IL-6, and IL-8.[14]	[14]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous pathologies. Keto esters can mitigate oxidative stress through various mechanisms.

α -Ketoglutarate (AKG) and its esters act as antioxidants. AKG can directly react with hydrogen peroxide in a non-enzymatic reaction, converting it to succinate, water, and carbon dioxide.[12] [15] Studies have shown that AKG treatment can increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[12][16] In H₂O₂-induced HT22 cells, AKG treatment significantly enhanced SOD and GSH activity while suppressing MDA accumulation.[16]

Compound	Model System	Key Findings	Reference
α -Ketoglutarate	H ₂ O ₂ -induced HT22 cells	Significantly enhanced SOD and GSH activity and suppressed MDA accumulation.[16]	[16]
α -Ketoglutarate	D-galactose-induced aging mice	Elevated SOD and GSH levels and reduced MDA and protein carbonyl levels in the brain.[16]	[16]
α -Ketoglutarate	Porcine intestinal cells and piglets exposed to H ₂ O ₂	Reduced ROS levels and increased the activities of antioxidant enzymes.[13][17]	[13][17]
Ethyl Pyruvate	General	Known to scavenge reactive oxygen species.[18]	[18]

Metabolic Regulation

As intermediates or precursors in key metabolic pathways, keto esters can significantly influence cellular metabolism.

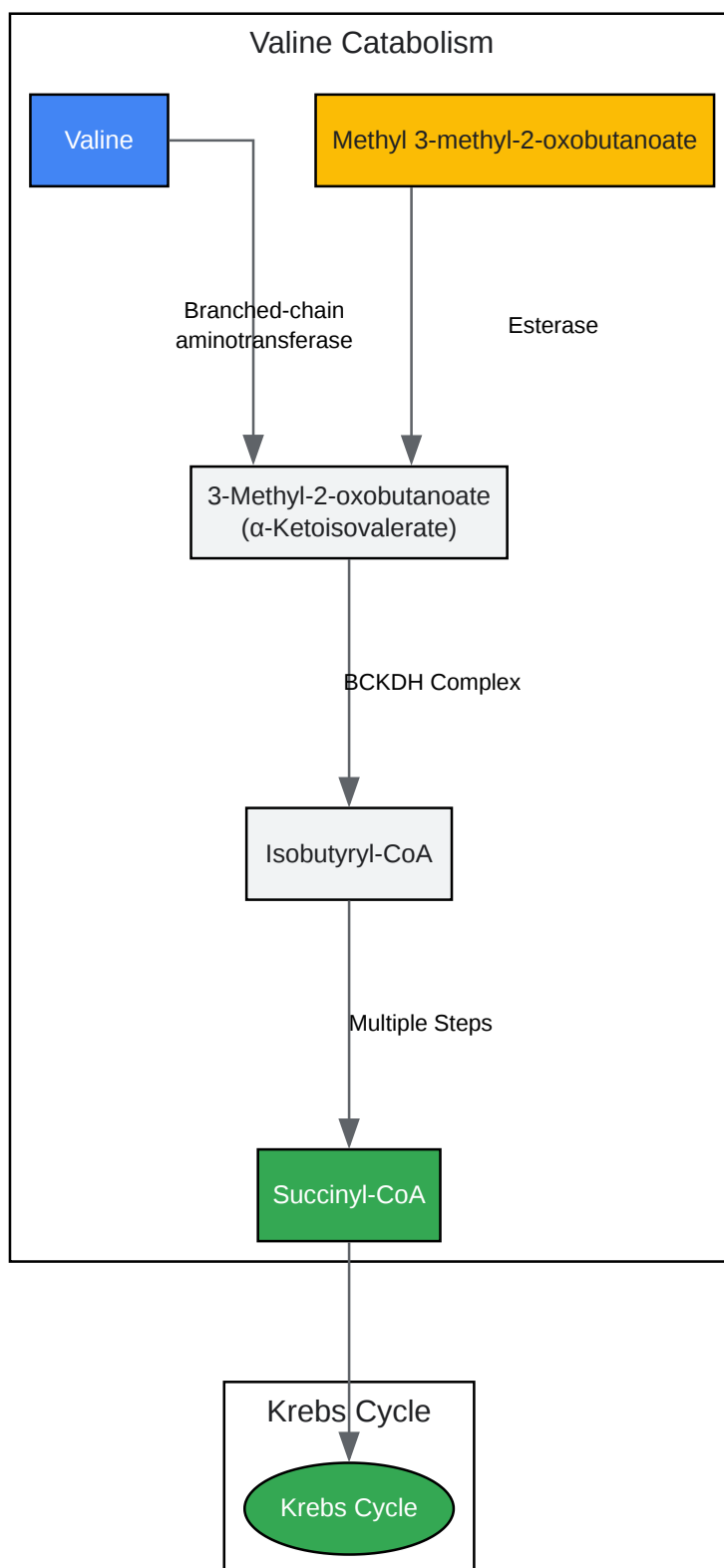
Methyl 3-methyl-2-oxobutanoate is an ester of 3-methyl-2-oxobutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid valine. This pathway is crucial for energy production and the synthesis of other metabolites.

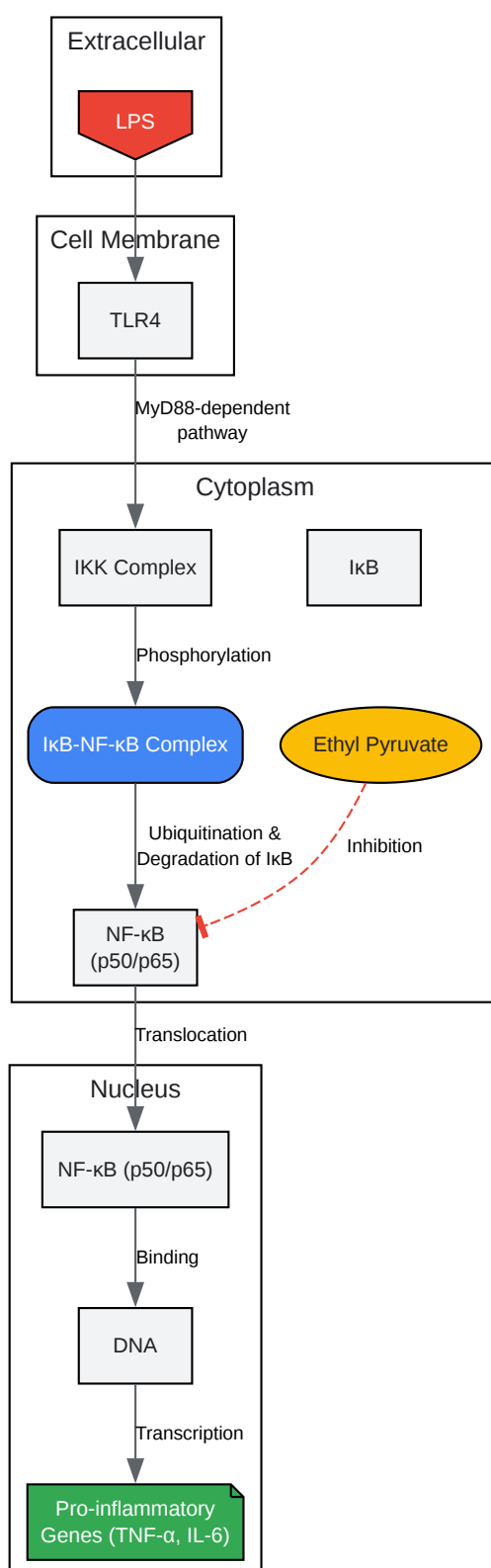
α -Ketoglutarate Esters serve as cell-permeable sources of α -ketoglutarate, a central intermediate in the Krebs cycle. By replenishing α -ketoglutarate levels, these esters can influence cellular energy production and biosynthetic processes. However, it is important to note that some α -ketoglutarate esters can spontaneously hydrolyze in aqueous media.[9][10]

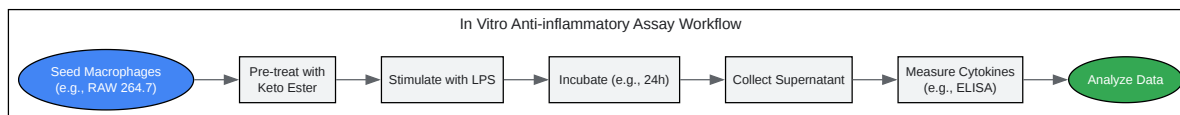
Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway

Methyl 3-methyl-2-oxobutanoate is expected to be hydrolyzed intracellularly to 3-methyl-2-oxobutanoate, which then enters the valine catabolism pathway. This pathway ultimately feeds into the Krebs cycle for energy production.







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